molecular formula C23H22ClN3O5 B14958831 2-({N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid

2-({N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid

Cat. No.: B14958831
M. Wt: 455.9 g/mol
InChI Key: OTGCNLMXRLINMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a chlorophenyl group, and a butanoic acid backbone, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the chlorophenyl group through a carbonylation reaction. The final step involves coupling the resulting intermediate with butanoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions due to its unique structure.

    Medicine: Potential use in drug development for targeting specific pathways.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the chlorophenyl group can interact with protein binding sites. These interactions can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 2-({N-[(4-bromophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid
  • 2-({N-[(4-fluorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid

Uniqueness

The presence of the chlorophenyl group in 2-({N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C23H22ClN3O5

Molecular Weight

455.9 g/mol

IUPAC Name

2-[[2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoyl]amino]butanoic acid

InChI

InChI=1S/C23H22ClN3O5/c1-2-17(23(31)32)26-22(30)19(27-21(29)13-7-9-15(24)10-8-13)11-14-12-20(28)25-18-6-4-3-5-16(14)18/h3-10,12,17,19H,2,11H2,1H3,(H,25,28)(H,26,30)(H,27,29)(H,31,32)

InChI Key

OTGCNLMXRLINMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.